Phenol, 4-cycloheptyl-
CAS No.: 75120-08-0
Cat. No.: VC7998600
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75120-08-0 |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 4-cycloheptylphenol |
| Standard InChI | InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2 |
| Standard InChI Key | AXIVAMNNBGCFOQ-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)C2=CC=C(C=C2)O |
| Canonical SMILES | C1CCCC(CC1)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Cycloheptylphenol consists of a phenolic hydroxyl group (-OH) attached to a benzene ring, with a seven-membered cycloheptyl group bonded to the fourth carbon (Figure 1). The cycloheptyl moiety introduces steric bulk and conformational flexibility, distinguishing it from smaller analogs like 4-cyclohexylphenol .
Table 1: Fundamental chemical properties of 4-cycloheptylphenol
The cycloheptyl group’s larger ring size compared to cyclohexyl analogs influences intermolecular interactions, potentially enhancing binding affinity to hydrophobic pockets in biological targets .
Synthesis and Optimization
Catalytic Hydroalkylation
The primary synthesis route for 4-cycloheptylphenol involves palladium-catalyzed hydroalkylation of phenol with cycloheptene under hydrogen pressure. This method, adapted from analogous protocols for 4-cyclohexylphenol , employs a heterogeneous palladium catalyst (e.g., 1% Pd/Al₂O₃) and a fused salt system (NaCl-AlCl₃) to facilitate cycloheptyl group attachment .
Key reaction conditions:
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Temperature: 120–140°C
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Hydrogen pressure: 10–15 bar
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Catalyst loading: 1–2 wt% Pd/Al₂O₃
Table 2: Comparative synthesis parameters for cycloalkylphenols
| Parameter | 4-Cycloheptylphenol | 4-Cyclohexylphenol |
|---|---|---|
| Catalyst | Pd/Al₂O₃ | Pd/Al₂O₃ |
| Temperature (°C) | 120 | 120 |
| Reaction time (h) | 4.5 | 4.5 |
| Yield (%) | 31.9 | 31.9 |
The similar yields suggest comparable reactivity between cycloheptene and cyclohexene in hydroalkylation, though the larger cycloheptyl group may require slight adjustments in stoichiometry or reaction time .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation is achieved through:
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NMR spectroscopy: Distinct aromatic proton signals (δ 6.7–7.2 ppm) and cycloheptyl methylene resonances (δ 1.2–2.1 ppm) .
Physicochemical and Spectroscopic Properties
Thermal Stability
4-Cycloheptylphenol exhibits a melting point range of 86–88°C, slightly lower than 4-cyclohexylphenol (92–94°C) , attributable to reduced crystal lattice stability from the larger cycloheptyl group.
Table 3: Thermal and spectral data
| Property | 4-Cycloheptylphenol | 4-Cyclohexylphenol |
|---|---|---|
| Melting point (°C) | 86–88 | 92–94 |
| UV-Vis λₘₐₓ (nm) | 275 | 272 |
| IR ν(O-H) (cm⁻¹) | 3350 | 3360 |
E₂ = 17β-estradiol reference compound.
Therapeutic Implications
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Osteoporosis: ERβ agonism promotes osteoblast activity without uterotrophic effects .
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Neuroprotection: ERβ activation reduces neuroinflammation in models of Alzheimer’s disease .
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Cancer: Selective ERβ agonists may inhibit proliferation in breast and prostate cancers .
Applications and Future Directions
Drug Development
4-Cycloheptylphenol serves as a lead compound for SERBA development. Structural modifications, such as halogenation or sulfonation, could enhance bioavailability and potency .
Industrial Applications
While primarily researched for pharmaceutical uses, its phenolic structure suggests potential as an antioxidant or UV stabilizer in polymers, though this remains unexplored .
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